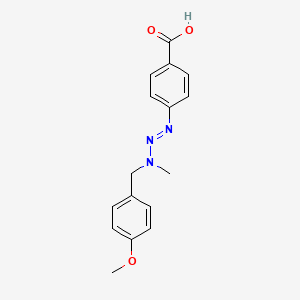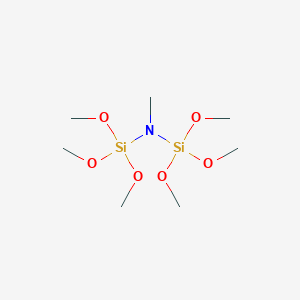![molecular formula C17H26N2O2 B14483191 N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide CAS No. 65833-97-8](/img/structure/B14483191.png)
N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a dimethyl-4-oxopentanamide moiety. The compound’s distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-(diethylamino)benzaldehyde with a suitable reagent to form an intermediate compound.
Condensation reaction: The intermediate is then subjected to a condensation reaction with 3,3-dimethyl-4-oxopentanoic acid or its derivatives under controlled conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its binding affinity to target proteins or enzymes, leading to modulation of their activity. The compound may also interact with cellular membranes, affecting membrane dynamics and signaling pathways.
Comparación Con Compuestos Similares
N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide can be compared with similar compounds such as:
N-[4-(Diethylamino)phenyl]-N’-phenylurea: This compound shares the diethylamino-phenyl moiety but differs in the presence of a phenylurea group instead of the dimethyl-4-oxopentanamide moiety.
N-(3-Triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide: This compound contains a similar diethylamino-phenyl group but is part of a more complex structure used as a dye.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
65833-97-8 |
|---|---|
Fórmula molecular |
C17H26N2O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
N-[4-(diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide |
InChI |
InChI=1S/C17H26N2O2/c1-6-19(7-2)15-10-8-14(9-11-15)18-16(21)12-17(4,5)13(3)20/h8-11H,6-7,12H2,1-5H3,(H,18,21) |
Clave InChI |
DPKPTUSBKZWILW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)NC(=O)CC(C)(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




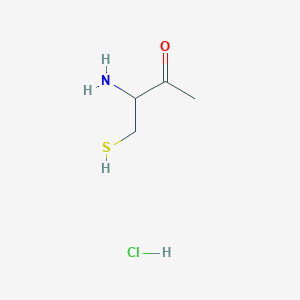
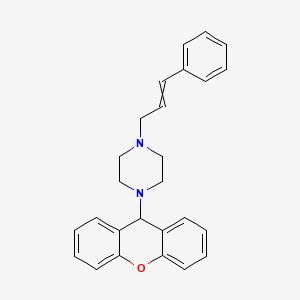
![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)

![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
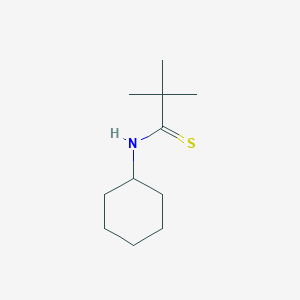
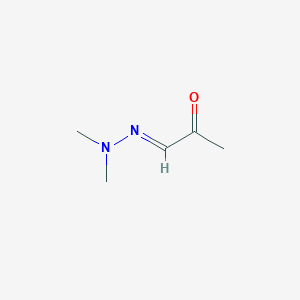
![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)

